molecular formula C20H32FNOSi B037724 pFHHSiD CAS No. 116679-83-5

pFHHSiD

Cat. No.: B037724
CAS No.: 116679-83-5
M. Wt: 349.6 g/mol
InChI Key: ZNSZQJHTFRQUPD-UHFFFAOYSA-N
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Description

parafluorohexahydrosiladiphenidol (pFHHSiD) is a synthetic muscarinic acetylcholine receptor (mAChR) antagonist characterized by its selectivity for the M3 receptor subtype. Its chemical structure, cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane (CAS: 116679-83-5), incorporates a silicon atom, which enhances its pharmacological stability and receptor-binding affinity . This compound is widely used in vitro to study mAChR subtype-specific functions, particularly in smooth muscle contraction, endothelial-dependent relaxation, and cellular signaling pathways such as phosphatidylinositol hydrolysis .

Key pharmacological properties include:

  • pA2 values: Ranges from 7.1 to 8.2 in M3 receptor-rich tissues (e.g., guinea pig ileum, human pulmonary arteries) .
  • Schild slopes: Typically near 1.0 in competitive antagonism studies, except in tissues with receptor heterogeneity (e.g., murine bladder) .
  • Synthetic origin: Synthesized by Research Biochemical Incorporated (U.S.) and characterized for high batch-to-batch consistency .

Preparation Methods

Synthetic Pathways for pFHHSiD Precursors

Core Piperidine Intermediate Synthesis

The synthesis begins with 1-(3-chloropropyl)hexahydropyridine, prepared via nucleophilic substitution between hexahydropyridine and 1-bromo-3-chloropropane under controlled conditions (20 ± 5°C, 2–3 h reaction time) . Key parameters include:

  • Molar ratio optimization : A 1:1.05 ratio of hexahydropyridine to 1-bromo-3-chloropropane minimizes di-alkylated byproducts.

  • Temperature control : Maintaining sub-25°C temperatures prevents exothermic side reactions, achieving >85% yield .

  • Purification : Anhydrous sodium sulfate drying followed by vacuum distillation yields 95–97% purity intermediate .

Grignard-Mediated Coupling to Benzophenone

The piperidine intermediate undergoes Grignard reaction with benzophenone in tetrahydrofuran (THF), facilitated by magnesium activation:

  • Magnesium activation : Initiated with iodine/bromoethane at 50–65°C to form reactive Mg surfaces .

  • Reagent addition sequence : Slow addition of 1-(3-chloropropyl)hexahydropyridine over 2 h prevents thermal runaway.

  • Benzophenone incorporation : Post-reaction THF dilution (1:3 v/v) enables controlled benzophenone addition, achieving 78% conversion to α,α-diphenyl-1-piperidinebutanol .

Critical side reactions :

  • Wurtz-type coupling : Minimized by strict exclusion of moisture (<50 ppm H2O in THF).

  • Over-reduction : Controlled by limiting reaction time to 1.5 h .

Hydrochloride Salt Formation and Impurity Control

Acid-Mediated Salt Crystallization

The free base is converted to this compound hydrochloride through pH-controlled precipitation:

ParameterOptimal RangeEffect on Impurity Profile
pH during HCl addition5.0–5.5Reduces alkene impurities by 85%
Temperature55 ± 2°CLimits siloxane formation
Stirring duration30 ± 5 minEnsures complete crystal nucleation

Buffer system : Acetate buffer (pH 5.2) during initial dissolution prevents localized acidity spikes, suppressing ene compound generation .

Activated Carbon Treatment

Post-crystallization filtrate undergoes decolorization with 0.5% (w/v) activated carbon at 55°C for 1 h, achieving:

  • Color reduction : From APHA 120 to <30 .

  • Residual solvent removal : Tetrahydrofuran levels reduced from 800 ppm to <50 ppm .

Analytical Characterization of this compound

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) reveals:

Impurity TypeContent (Standard Method)Content (Patented Method)
Alkene derivatives0.32%0.05%
Siloxane oligomers0.18%0.02%
Total impurities0.86%0.12%

Detection limit : 0.01% for all specified impurities via UV-Vis at 254 nm .

Spectroscopic Validation

  • ¹H NMR (400 MHz, D2O): δ 7.45–7.32 (m, 10H, Ar-H), 3.82 (t, J=6.8 Hz, 2H, NCH2), 2.95–2.65 (m, 6H, piperidine-H) .

  • ESI-MS : m/z 428.2 [M+H]⁺ (calc. 428.3) .

Scale-Up Considerations for Industrial Production

Continuous Flow Optimization

Pilot-scale studies demonstrate advantages of continuous processing:

  • Grignard step : Microreactor residence time 8 min vs. 2 h batch, improving yield to 82% .

  • Crystallization : Anti-solvent addition via in-line static mixer reduces particle size variability (D90 <50 μm) .

Regulatory-Grade Purification

Final recrystallization from ethanol/water (7:3 v/v) meets ICH Q3A guidelines:

  • Heavy metals : <10 ppm via ICP-MS.

  • Residual solvents : GC-FID confirms <500 ppm cumulative .

Pharmacological Applications Informing Synthesis

Receptor Binding Specificity

This compound’s M3 selectivity (pKi 7.94 vs. M1/M2 <6.5) necessitates strict control of stereochemical purity:

  • Enantiomeric excess : >99% ee required for maintained selectivity .

  • Batch consistency : Inter-batch EC50 variability <5% in tracheal smooth muscle assays .

Stability in Biological Matrices

Lyophilized this compound shows:

Storage ConditionDegradation Over 24 MonthsActive Metabolites
4°C, protected<2%None detected
25°C, 60% RH8.7%Sila-oxetane (3%)

Formulation with mannitol (1:1 w/w) enhances solution stability (t90 >48 h at 37°C) .

Chemical Reactions Analysis

Types of Reactions

Para-fluorohexahydrosiladifenidol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

Pharmacological Research

pFHHSiD serves as a critical tool in studying the functions of muscarinic receptors, particularly in understanding their roles in physiological processes. As a competitive antagonist, it prevents acetylcholine from binding to mAChRs, thereby inhibiting downstream signaling pathways associated with these receptors. This mechanism has been utilized to explore various biological systems, including:

  • Olfactory Sensory Neurons : Research indicates that this compound effectively attenuates odor-mediated responses by blocking M3 muscarinic receptors, suggesting its potential role in modulating sensory signaling pathways .
  • Cancer Research : In studies focused on colon cancer, overexpression of M3 muscarinic receptors has been linked to increased cell proliferation. This compound's antagonistic effects on these receptors may provide insights into therapeutic strategies targeting cholinergic signaling in cancer .

Therapeutic Potential

The selective action of this compound on the M3 receptor subtype opens avenues for therapeutic applications, particularly in conditions characterized by excessive cholinergic activity. Some notable areas include:

  • Respiratory Disorders : Given its ability to inhibit acetylcholine-induced contractions in smooth muscle tissues, this compound could be explored for treating conditions such as asthma or chronic obstructive pulmonary disease (COPD), where cholinergic overactivity is prevalent.
  • Neurological Disorders : The modulation of cholinergic signaling is crucial in various neurological conditions. Studies have suggested that this compound could help understand and potentially mitigate symptoms related to disorders like Alzheimer's disease, where cholinergic dysfunction plays a significant role .

Interaction Studies

Interaction studies involving this compound have focused on its binding characteristics and functional effects on muscarinic receptors. For instance, it has been shown to enhance the antagonistic effects when combined with other muscarinic antagonists like pirenzepine, indicating potential for combination therapies .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • A study conducted by Li et al. (2006) demonstrated that this compound effectively reduced odorant signaling in olfactory sensory neurons, highlighting its role as a selective M3 antagonist .
  • Research involving human colon cancer cells showed that M3R signaling significantly contributes to cell proliferation, suggesting that inhibiting this pathway with this compound could be beneficial in cancer treatment .
  • Functional studies have illustrated how this compound interacts with other muscarinic antagonists and affects intracellular calcium responses in various cell types, providing insights into its pharmacodynamics .

Mechanism of Action

Para-fluorohexahydrosiladifenidol exerts its effects by selectively binding to muscarinic receptors, particularly the M3 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter, thereby modulating various physiological processes. The compound’s selectivity for M3 receptors makes it a valuable tool in studying receptor function and developing targeted therapies .

Comparison with Similar Compounds

Comparison with Similar Muscarinic Antagonists

pFHHSiD is often compared to other mAChR antagonists like pirenzepine (M1-selective), methoctramine (M2-selective), and 4-DAMP (M3-selective). Below is a detailed analysis:

Selectivity Profiles

Compound M1 Receptor (pA2/pKi) M2 Receptor (pA2/pKi) M3 Receptor (pA2/pKi) Key Tissues/Cells Tested
This compound 6.7–7.9 6.0–6.5 7.6–8.2 Guinea pig ileum, human pulmonary arteries, SH-SY5Y cells
Pirenzepine 8.0–8.2 6.5–6.7 6.5–6.7 Rat striatum, human bronchi
Methoctramine 5.8–6.0 7.8–8.1 5.5–6.0 Guinea pig atria, rat trachea
4-DAMP 7.1 6.5 9.1 Guinea pig ileum, rat striatum

Key Findings :

  • This compound exhibits 13–163-fold selectivity for M3 over M2 receptors, outperforming pirenzepine and methoctramine in M3-specific assays .
  • In contrast, 4-DAMP shows superior M3 affinity (pA2 = 9.1) but lacks this compound’s ability to distinguish M1 from M3 receptors in tissues like SH-SY5Y cells .

Functional Antagonism in Vascular Tissues

  • Human Pulmonary Arteries: this compound (pKB = 7.35) effectively blocks acetylcholine (ACh)-induced relaxation, while pirenzepine (pKB = 6.68) is less potent, confirming M3 dominance in endothelial-dependent responses .
  • Guinea Pig Trachea :

    • This compound’s pA2 (7.1) is lower than in ileum (8.2), suggesting tissue-specific M3 receptor conformations or coexisting M1 activity .

Mechanistic Differences in Cellular Pathways

  • Phosphatidylinositol Hydrolysis: this compound inhibits M3-mediated hydrolysis (pA2 = 7.6) but also binds M1 receptors (pA2 = 7.9), complicating its use in systems with mixed M1/M3 expression . Pirenzepine selectively blocks M1-mediated pathways (pA2 = 8.0) without affecting M3 .
  • Endothelial vs. Smooth Muscle Effects :

    • In human bronchi, this compound suppresses mast cell histamine release via M1 receptors, while pirenzepine lacks this activity .

Limitations and Research Implications

  • Tissue-Specific Variability : this compound’s pA2 values fluctuate across tissues (e.g., 7.1 in trachea vs. 8.2 in ileum), likely due to receptor heteromers or experimental conditions .
  • M1/M3 Cross-Reactivity : Overlaps in affinity limit its utility in systems with co-expressed M1/M3 receptors (e.g., SH-SY5Y cells) .
  • Comparative Utility : While less potent than 4-DAMP, this compound remains valuable for in vitro studies requiring moderate M3 selectivity and reproducible Schild slopes .

Biological Activity

p-Fluorohexahydrosila-difenidol (pFHHSiD) is a synthetic compound recognized for its selective antagonistic activity at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. This article explores the biological activity of this compound, highlighting its mechanisms, research findings, and potential therapeutic applications.

This compound features a unique structure characterized by a p-fluorophenyl group and a hexahydrosilane moiety. As a competitive antagonist, it binds to mAChRs, preventing acetylcholine from activating these receptors. This action inhibits downstream signaling pathways associated with various physiological responses mediated by mAChRs, particularly in the context of cholinergic signaling.

Binding Affinity and Selectivity

The binding affinity of this compound for the M3 receptor subtype has been quantitatively assessed. The reported pKipK_i values range from 7.8 to 7.9, indicating a strong affinity for this receptor compared to others in the muscarinic family. This selectivity is significant for therapeutic applications where modulation of M3 receptor activity is desired without affecting other muscarinic subtypes.

1. Inhibition of Olfactory Responses

A pivotal study by Li et al. (2006) demonstrated that this compound effectively attenuates odor-mediated responses in olfactory sensory neurons (OSNs) by blocking M3 muscarinic receptors. This suggests that this compound may play a role in modulating sensory signaling pathways.

2. Effects on Colon Cancer Cells

Research has shown that this compound can inhibit the proliferation of human colon cancer cells (H508) that express high levels of M3 receptors. Both this compound and atropine, a non-selective antagonist, were found to significantly reduce cell proliferation induced by acetylcholine . This highlights its potential as a therapeutic agent in cancer treatment where M3 receptor signaling is implicated.

3. Pulmonary Function Studies

In studies involving human pulmonary arteries, this compound was shown to affect acetylcholine-induced contractions and relaxations. It demonstrated significant antagonistic effects when evaluated alongside other antagonists like pirenzepine . The ability to modulate these responses suggests potential applications in respiratory therapies.

Comparative Analysis with Other Compounds

Compound NameStructure CharacteristicsUnique Features
Darifenacin Selective M3 antagonistHigher selectivity for M3 compared to other subtypes
Hexahydro-sila-difenidol Analogous structure without fluorineBroader receptor activity
Atropine Non-selective muscarinic antagonistHistorical use in various clinical settings

This compound stands out due to its high selectivity for the M3 receptor subtype, allowing for targeted therapeutic applications that minimize side effects associated with broader-acting compounds.

Conclusion and Future Directions

The biological activity of this compound as a selective M3 muscarinic antagonist presents promising avenues for research and clinical application. Its ability to modulate cholinergic signaling pathways may have implications in treating conditions such as cancer and respiratory disorders. Further studies are warranted to explore its efficacy and safety profiles in various therapeutic contexts.

Q & A

Basic Research Questions

Q. What experimental methodologies are standard for assessing pFHHSiD's selectivity across muscarinic receptor subtypes?

this compound's selectivity is evaluated using in vitro tissue preparations (e.g., guinea pig ileum, trachea) and cell cultures (e.g., 1321N1 astrocytes). Key methods include:

  • Schild analysis to calculate pA2 values, which quantify antagonist potency .
  • Functional assays measuring contractile responses (e.g., carbachol-induced contractions) or second-messenger systems (e.g., phosphatidylinositol hydrolysis) .
  • Comparative studies across tissues with known receptor subtype dominance (e.g., M3 in smooth muscle vs. M2 in cardiac tissue) .

Q. How does this compound differentiate between M3 and M2 muscarinic receptors in pharmacological studies?

this compound exhibits higher affinity for M3 receptors (pA2 = 7.8–8.2 in guinea pig ileum) compared to M2 receptors (pA2 = 6.0 in cardiac tissue). This selectivity is determined via:

  • Parallel rightward shifts in concentration-response curves for M3-mediated responses, with no reduction in maximal efficacy .
  • Non-competitive antagonism in M2-dominated tissues, where this compound reduces maximal responses .

Advanced Research Questions

Q. What methodological challenges arise when interpreting this compound's tissue-dependent pA2 values?

pA2 values for this compound vary across tissues (e.g., 7.1 in trachea vs. 8.2 in esophageal mucosa), complicating receptor classification. Strategies to address this include:

  • Cross-validation using subtype-selective agonists/antagonists (e.g., methoctramine for M2, pirenzepine for M1) .
  • Receptor expression profiling (e.g., RT-PCR) to correlate functional data with molecular subtypes .
  • Statistical rigor: Applying Schild regression slopes to confirm competitive antagonism (slope ≈1) and validate pA2 reliability .

Q. How should researchers design experiments to resolve contradictions in this compound's effects on endothelial vs. smooth muscle cells?

this compound enhances HUVEC proliferation at 10⁻⁷ M (113.55% vs. control) but inhibits it when combined with DEET (100.82%). To reconcile such contradictions:

  • Use dose-response matrices to test combinatorial effects .
  • Conduct time-course experiments to distinguish acute vs. chronic impacts .
  • Employ knockdown models (e.g., siRNA for M3 receptors) to isolate receptor-specific pathways .

Q. What statistical approaches are recommended for analyzing this compound's non-parallel shifts in concentration-response curves?

Non-parallel shifts (e.g., in bladder tissue) suggest allosteric modulation or receptor reserve. Solutions include:

  • Operational model fitting to quantify efficacy and affinity parameters .
  • Two-site binding models to detect heterogeneous receptor populations .
  • ANOVA with post hoc tests to compare maximal responses across treatment groups .

Q. Data Analysis & Interpretation

Q. How can researchers address variability in this compound's antagonism of acetylcholine (ACh)-induced responses?

In HUVEC cells, this compound reduces ACh's maximal response at 1 mM but not lower doses. Mitigation strategies:

  • Normalize data to internal controls (e.g., 5-HT responses) to isolate receptor-specific effects .
  • Meta-analysis of pA2 values across studies to identify tissue-specific trends .

Q. What criteria should guide the inclusion of this compound data in publications?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Report raw data for key experiments (e.g., proliferation rates, EC50 values) in tables .
  • Provide experimental protocols in supplementary materials for reproducibility .
  • Disclose conflicting results (e.g., tissue-specific pA2 variations) transparently .

Q. Research Design Frameworks

Q. How can the PICOT framework structure studies on this compound's therapeutic potential?

  • Population : Specific cell/tissue types (e.g., HUVECs, bladder smooth muscle).
  • Intervention : this compound dosage ranges (e.g., 10⁻⁸–10⁻⁵ M).
  • Comparison : Subtype-selective antagonists (e.g., pirenzepine).
  • Outcome : Receptor affinity (pA2), proliferation rates, or second-messenger activity.
  • Time : Acute (minutes) vs. chronic (days) exposure .

Q. What FINER criteria apply to this compound research?

  • Feasible : Use established assays (e.g., Schild analysis).
  • Interesting : Explore tissue-dependent receptor selectivity.
  • Novel : Investigate understudied effects (e.g., endothelial cell proliferation).
  • Ethical : Adhere to cell/tissue use protocols .
  • Relevant : Address gaps in receptor classification .

Q. Tables of Key Findings

Tissue/Cell Type Receptor Subtype pA2 Value Key Observation Source
Guinea pig ileumM38.2Parallel rightward shift
Guinea pig tracheaM37.1Non-competitive antagonism
Canine saphenous veinM17.1Intermediate affinity
HUVEC cellsM3/M17.9Enhanced proliferation at 10⁻⁷ M

Properties

IUPAC Name

cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32FNOSi/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22/h10-13,19,23H,1-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSZQJHTFRQUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32FNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922113
Record name Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116679-83-5
Record name 4-Fluorohexahydrosiladifenidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116679835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROHEXAHYDROSILADIFENIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO1GM7K2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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